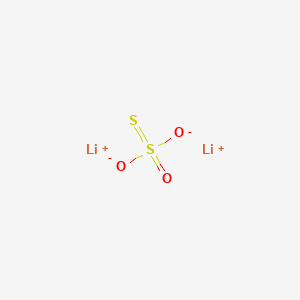
Dilithium;dioxido-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;dioxido-oxo-sulfanylidene-lambda6-sulfane, commonly known as Li2S2O2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a yellowish powder that is soluble in water and has a molecular weight of 174.08 g/mol. Li2S2O2 has been found to exhibit unique properties that make it promising for various research applications.
Wirkmechanismus
The mechanism of action of Li2S2O2 in scientific research is not yet fully understood. However, it is believed that Li2S2O2 interacts with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. Li2S2O2 has also been found to have antioxidant properties, which may contribute to its beneficial effects in scientific research.
Biochemische Und Physiologische Effekte
Li2S2O2 has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Furthermore, Li2S2O2 has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Li2S2O2 has several advantages as a research material. It is relatively inexpensive and easy to synthesize, making it accessible for researchers. Furthermore, Li2S2O2 exhibits unique properties that make it promising for various research applications. However, Li2S2O2 also has some limitations. It is highly reactive and can be dangerous if mishandled. Furthermore, its mechanism of action is not yet fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Li2S2O2. One promising direction is the development of Li2S2O2-based cathode materials for lithium-sulfur batteries. Furthermore, Li2S2O2 could be investigated as a potential therapeutic agent for various diseases. Finally, further research is needed to fully understand the mechanism of action of Li2S2O2, which may lead to new applications in scientific research.
Conclusion:
In conclusion, Li2S2O2 is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties make it a promising candidate for battery technology and therapeutic applications. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Li2S2O2 can be synthesized through the reaction of lithium sulfide (Li2S) with sulfur dioxide (SO2) in the presence of oxygen (O2). The reaction takes place at high temperatures and produces Li2S2O2 as a solid product. The synthesis process can be optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
Li2S2O2 has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of battery technology. Li2S2O2 has been investigated as a potential cathode material for lithium-sulfur batteries due to its high theoretical capacity and low cost. Furthermore, Li2S2O2 has been found to exhibit excellent electrochemical performance, making it a promising candidate for next-generation batteries.
Eigenschaften
CAS-Nummer |
16992-28-2 |
|---|---|
Produktname |
Dilithium;dioxido-oxo-sulfanylidene-lambda6-sulfane |
Molekularformel |
Li2O3S2 |
Molekulargewicht |
126.1 g/mol |
IUPAC-Name |
dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GMKDNCQTOAHUQG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Kanonische SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



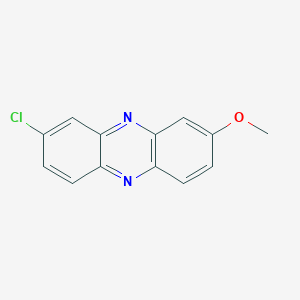

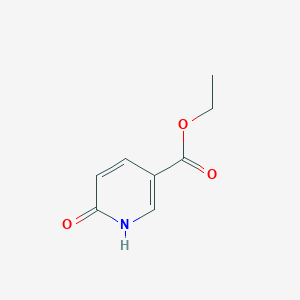
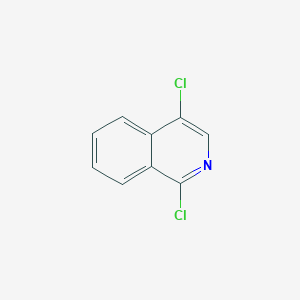
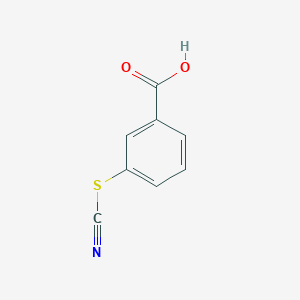
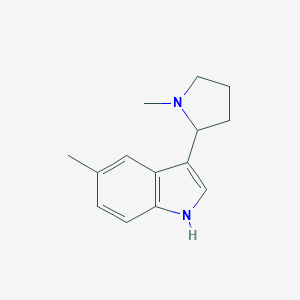

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

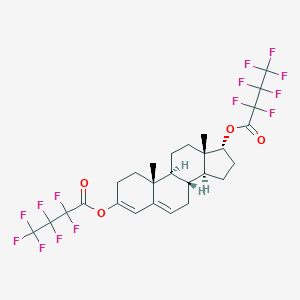
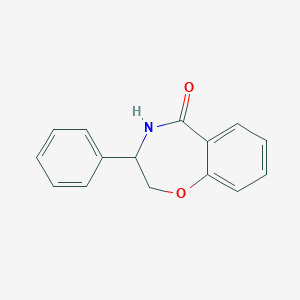
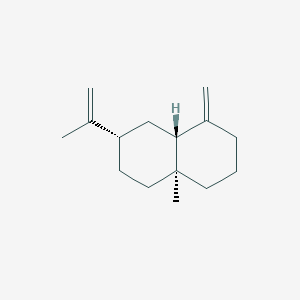
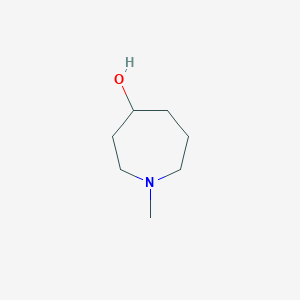
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)